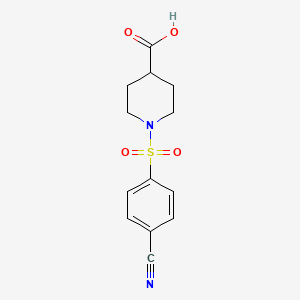

1-(4-Cyanobenzenesulfonyl)piperidine-4-carboxylic acid

Description

1-(4-Cyanobenzenesulfonyl)piperidine-4-carboxylic acid (CAS: 871478-84-1) is a piperidine derivative characterized by a cyanobenzenesulfonyl group at the 1-position and a carboxylic acid moiety at the 4-position of the piperidine ring. This compound is of interest in medicinal chemistry due to its structural features, which are common in enzyme inhibitors and receptor modulators. The sulfonyl group enhances binding affinity to target proteins, while the carboxylic acid contributes to solubility and hydrogen-bonding interactions .

Properties

IUPAC Name |

1-(4-cyanophenyl)sulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c14-9-10-1-3-12(4-2-10)20(18,19)15-7-5-11(6-8-15)13(16)17/h1-4,11H,5-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEBOWPRCWAPOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Cyanobenzenesulfonyl)piperidine-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

Introduction of the carboxylic acid group: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.

Attachment of the sulfonyl group: The sulfonyl group is introduced through sulfonation reactions, typically using sulfonyl chlorides or sulfonic acids.

Addition of the cyanobenzene moiety: The cyanobenzene moiety is attached through nucleophilic substitution reactions, often using cyanobenzene derivatives.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-Cyanobenzenesulfonyl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The cyanobenzene moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form corresponding salts or esters.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-(4-Cyanobenzenesulfonyl)piperidine-4-carboxylic acid has been investigated for various applications:

Chemistry

- Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and electrophilic additions.

- Reagent in Chemical Reactions : It is utilized as a reagent in synthetic pathways to create derivatives with specific properties, enhancing its utility in material science and organic synthesis.

Biology

- Biological Activity : Research indicates that this compound may interact with specific enzymes and receptors, suggesting potential roles in modulating biological pathways. Its sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules .

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity, indicating that this compound may also possess such properties, warranting further investigation.

Medicine

- Pharmaceutical Development : The compound is being explored as a pharmaceutical intermediate or active ingredient in drug development. Its unique structure may contribute to the discovery of new therapeutic agents targeting various diseases .

Case Studies

Several case studies have highlighted the potential applications of this compound:

Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy tested the compound against various bacterial strains, demonstrating significant inhibition zones compared to control groups. This suggests its potential application as an antimicrobial agent .

Cytotoxicity Assessment

Research involving human cancer cell lines revealed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity. The findings indicated significant cell death at higher concentrations, highlighting the need for careful dosage consideration in therapeutic applications.

Mechanistic Insights

Utilizing advanced techniques such as LC-MS/MS, researchers identified metabolites formed from the compound that may contribute to its biological activity. These insights suggest pathways for further investigation into its therapeutic potential .

Mechanism of Action

The mechanism of action of 1-(4-Cyanobenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The cyanobenzene moiety may also participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The cyanobenzenesulfonyl group distinguishes this compound from analogs with different substituents. Key comparisons include:

1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic Acid

- Structure: Replaces the cyanobenzenesulfonyl group with a sulfamoylbenzoyl moiety.

- Activity : Exhibits potent inhibition of human carbonic anhydrase isoforms (e.g., hCA IX and XII) due to the sulfamoyl group’s strong zinc-binding capacity .

- Synthesis: Prepared via coupling of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid with substituted amines, yielding derivatives with IC₅₀ values in the nanomolar range .

1-(4-Ethoxycarbonylbenzenesulfonyl)piperidine-4-carboxylic Acid

- Structure: Contains an ethoxycarbonyl group instead of cyano.

1-[(4-Bromophenyl)sulfonyl]piperidine-4-carboxylic Acid

Piperidine Ring Modifications

1-(3-Methylbutanoyl)piperidine-4-carboxylic Acid

- Structure: Replaces the sulfonyl aromatic group with a 3-methylbutanoyl chain.

- Application : Hypothesized to serve as a flexible intermediate in drug synthesis due to its aliphatic chain, though lacking the sulfonyl group’s directional binding capacity .

1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic Acid

- Structure : Features a trifluoromethylphenyl group.

- Properties: The electron-withdrawing CF₃ group enhances metabolic stability and may improve pharmacokinetic profiles compared to cyano-substituted analogs .

Physicochemical Properties

| Compound | Molecular Weight | logP (Predicted) | TPSA (Ų) | Solubility (mg/mL) |

|---|---|---|---|---|

| 1-(4-Cyanobenzenesulfonyl)piperidine-4-carboxylic acid | 322.34 | 1.2 | 98.5 | 0.12 |

| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid | 312.34 | -0.8 | 132.1 | 1.45 |

| 1-(4-Ethoxycarbonylbenzenesulfonyl)piperidine-4-carboxylic acid | 367.41 | 2.5 | 98.5 | 0.08 |

Data extrapolated from , and 8.

Biological Activity

1-(4-Cyanobenzenesulfonyl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores various aspects of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyanobenzenesulfonyl group and a carboxylic acid moiety. Its molecular formula is C12H14N2O3S, and it possesses distinct physicochemical properties that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonyl group enhances the compound's binding affinity to various enzymes and receptors, potentially modulating their activity. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can influence cellular functions.

- Receptor Modulation : It could interact with receptors, altering signaling pathways that regulate physiological responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of antibiotics.

- Anti-inflammatory Effects : There is evidence suggesting that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

- Potential Anticancer Activity : Some studies have explored its role in cancer therapy, focusing on its ability to induce apoptosis in cancer cells through targeted mechanisms .

Case Studies and Research Findings

A review of diverse studies highlights the compound's promising biological activities:

Notable Research Example

In a study published in Journal of Medicinal Chemistry, researchers evaluated the structure-activity relationship (SAR) of similar compounds and found that modifications to the sulfonyl group significantly affected the biological activity. The study noted that compounds with electron-withdrawing groups exhibited enhanced potency against specific targets, suggesting that further optimization of this compound could lead to more effective derivatives .

Q & A

Basic/Advanced Research Question

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), or UV light, then monitor degradation via HPLC .

- pH Stability Tests : Dissolve in buffers (pH 1–12) and track carboxylic acid protonation or sulfonamide hydrolysis .

- Long-Term Storage : Store at –20°C under argon; periodic NMR checks detect oxidation or dimerization .

How can researchers design bioactivity assays for derivatives targeting enzyme inhibition?

Advanced Research Question

For carbonic anhydrase inhibition (as in ):

- Enzyme Kinetics : Use stopped-flow spectrophotometry to measure CO₂ hydration rates with varying inhibitor concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, Kd) .

- Cellular Assays : Evaluate cytotoxicity (e.g., MTT assay) and membrane permeability (Caco-2 monolayers) for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.